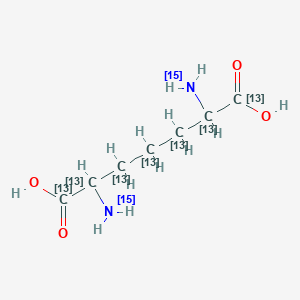
L-Alanine-13C2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanine-13C2, also known as L-2-Aminopropionic acid-13C2, is a non-essential amino acid that has been labeled with carbon-13 isotopes at the 2nd and 3rd positions. This isotopic labeling makes it a valuable tool in various scientific research fields, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
L-Alanine-13C2 can be synthesized through several methods, including chemical synthesis and microbial fermentation. One common approach involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of alanine. For instance, glucose-13C6 can be used as a starting material, which is then metabolized by microorganisms to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of genetically modified microorganisms that are capable of incorporating carbon-13 into their metabolic pathways. These microorganisms are cultured in a medium containing carbon-13 labeled substrates, and the resulting this compound is extracted and purified .
化学反応の分析
Types of Reactions
L-Alanine-13C2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to pyruvate by alanine dehydrogenase.
Reduction: It can be reduced to lactate under anaerobic conditions.
Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include NAD+ and alanine dehydrogenase.
Reduction: NADH and lactate dehydrogenase are typically used.
Substitution: Various reagents such as nitrous acid can be used to replace the amino group.
Major Products
Oxidation: Pyruvate
Reduction: Lactate
Substitution: Depending on the reagent, products can include hydroxylated or alkylated derivatives.
科学的研究の応用
L-Alanine-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the flow of carbon atoms through metabolic pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Utilized in metabolic research to understand diseases such as diabetes and cancer.
Industry: Employed in the production of labeled compounds for pharmaceutical research and development.
作用機序
L-Alanine-13C2 exerts its effects primarily through its role in metabolic pathways. It is involved in the glycolysis/gluconeogenesis pathway, where it can be converted to pyruvate and subsequently enter the citric acid cycle. This conversion is facilitated by enzymes such as alanine transaminase. The labeled carbon atoms allow researchers to trace the metabolic fate of alanine and study various biochemical processes .
類似化合物との比較
Similar Compounds
L-Alanine-2-13C: Labeled at the 2nd carbon position.
L-Alanine-3-13C: Labeled at the 3rd carbon position.
L-Alanine-13C3: Labeled at all three carbon positions.
Uniqueness
L-Alanine-13C2 is unique because it provides a balanced labeling at both the 2nd and 3rd carbon positions, making it particularly useful for detailed metabolic studies. This dual labeling allows for more precise tracking of metabolic pathways compared to single-labeled compounds .
特性
分子式 |
C3H7NO2 |
|---|---|
分子量 |
91.079 g/mol |
IUPAC名 |
(2S)-2-amino(2,3-13C2)propanoic acid |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1 |
InChIキー |
QNAYBMKLOCPYGJ-GSPFBODJSA-N |
異性体SMILES |
[13CH3][13C@@H](C(=O)O)N |
正規SMILES |
CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



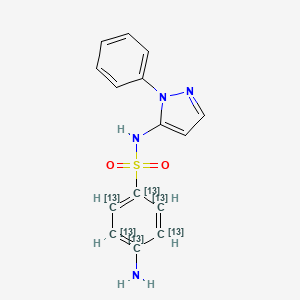

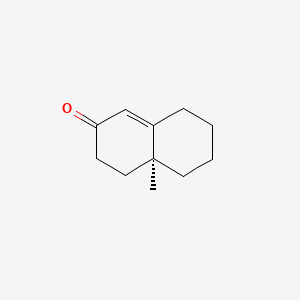
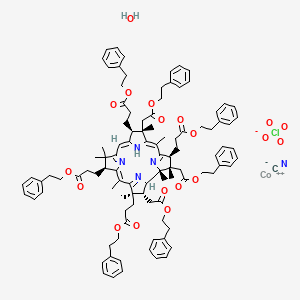
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)
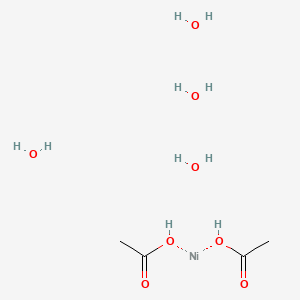
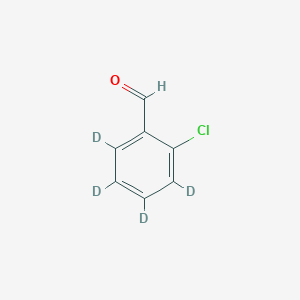

![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)


